Flurbiprofen's primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes. [] COX enzymes catalyze the formation of prostaglandins, mediators of inflammation and pain. [] Flurbiprofen, by inhibiting COX, reduces prostaglandin production, thereby exerting its anti-inflammatory and analgesic effects. []
Flurbiprofen is practically insoluble in water, contributing to its formulation challenges for various delivery systems. [, ] It exhibits polymorphism, influencing its physicochemical properties and performance in drug delivery. []
Flurbiprofen is used in angiogenesis research, specifically in models studying the formation of new blood vessels. In a rabbit cornea model, copper sulfate-induced angiogenesis was studied, and Flurbiprofen, alongside dexamethasone, was employed to assess its impact on vascular growth. []
Flurbiprofen's chiral nature makes it a valuable tool in chirality studies, exploring phenomena like self-disproportionation of enantiomers (SDE). [] Different chromatographic techniques and sublimation have been employed to study SDE in Flurbiprofen, providing insights into its separation and behavior. []
Solid Dispersions: Flurbiprofen solid dispersions have been formulated using hydrophilic polymers to improve solubility and dissolution, ultimately enhancing bioavailability. [] These formulations utilize carriers like AQOAT AS, PVP-K30, and Soluplus to achieve these enhancements. []
Osmotic Pump Capsules: Osmotic pump capsules offer controlled drug release, addressing Flurbiprofen's solubility limitations. [] These systems utilize osmotic pressure gradients generated by osmotic agents like sodium chloride and sodium lauryl sulfate to control the drug release. [, ]
Transdermal Patches: Transdermal patches aim to deliver Flurbiprofen through the skin, bypassing first-pass metabolism. [] These patches utilize polymers like ethyl cellulose, plasticizers like propylene glycol, and enhancers like isopropyl myristate to modulate drug release and skin permeation. []
Nanoparticles: Flurbiprofen nanoparticles, particularly those using poly(lactic-co-glycolic acid) (PLGA), have shown promise in enhancing drug delivery and therapeutic efficacy. [, ] These nanoparticles offer sustained drug release and can be tailored for specific applications, including ocular delivery. []
Inflammatory Pain Models: Researchers have utilized Flurbiprofen to investigate its effects on pain in various inflammatory models. For instance, it has been used in a study exploring the role of prostaglandins and endocannabinoid metabolites in LPS and carrageenan-induced pain. [] Additionally, its efficacy in managing pain following third molar surgery has been compared to other analgesics. []
Postoperative Pain Management: Flurbiprofen axetil, a prodrug of Flurbiprofen, is investigated for postoperative pain management, often in combination with opioids. Studies explore its analgesic efficacy and its potential to reduce opioid consumption. [, ]
Alzheimer's Disease: Flurbiprofen, specifically its R-enantiomer, shows potential in Alzheimer's disease treatment due to its neuroprotective effects. [] Research focuses on enhancing its delivery to the brain using strategies like nose-to-brain delivery and albumin-based nanoparticles. [, ]
Cancer Research: Flurbiprofen's anti-inflammatory properties are being investigated for potential anticancer effects, particularly in colorectal cancer. [] Studies explore its ability to modulate inflammatory pathways and influence cancer cell behavior.
Targeted Drug Delivery: Exploring targeted drug delivery systems for Flurbiprofen, especially for applications like ocular delivery and nose-to-brain delivery, holds immense potential. [, , ]
Enantioselective Synthesis and Formulation: Developing enantioselective synthesis methods for the more active (R)-flurbiprofen and exploring its specific formulation strategies could lead to enhanced therapeutic outcomes. []
Combination Therapies: Investigating the synergistic effects of Flurbiprofen with other therapeutic agents, especially in areas like cancer and Alzheimer's disease, could open new avenues for treatment. []
Personalized Medicine: Understanding the impact of genetic polymorphisms on Flurbiprofen's pharmacokinetics and pharmacodynamics could enable personalized dosing regimens and optimize therapeutic outcomes. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6